2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide
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Overview
Description
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with 4-hydroxybutyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its cytotoxic and antitumor activities.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can interact with cellular components, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. In the context of its cytotoxic activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethyl)-2-methylbenzothiazol-3-ium iodide
- 3-(5-Iodopentyl)-2-methylbenzothiazol-3-ium iodide
- 3-Isobutyl-2-methylbenzothiazol-3-ium iodide
Uniqueness
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is unique due to its specific hydroxybutyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other benzothiazolium salts, which may have different substituents and, consequently, different reactivity and applications.
Properties
IUPAC Name |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-1-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NOS.HI/c1-13-10-6-2-3-7-11(10)15-12(13)8-4-5-9-14;/h2-3,6-7,14H,4-5,8-9H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWTQQCHPQEKO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CCCCO.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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